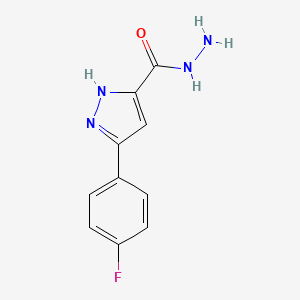

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-7-3-1-6(2-4-7)8-5-9(15-14-8)10(16)13-12/h1-5H,12H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQMBCBYXYBFLNP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNC(=C2)C(=O)NN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406126 |

Source

|

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

763111-29-1 |

Source

|

| Record name | 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-5-carbohydrazide

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded methodology for the , a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrazole carbohydrazides are recognized as crucial pharmacophores and versatile building blocks for more complex therapeutic agents.[1][2][3] This document details a robust and efficient three-step synthetic pathway, beginning from readily available commercial starting materials. The narrative emphasizes the mechanistic rationale behind each transformation, providing researchers and drug development professionals with the in-depth knowledge required for successful and scalable synthesis. The protocols described herein are designed to be self-validating, incorporating detailed procedural steps, reaction monitoring, and purification techniques.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that forms the core of numerous biologically active compounds.[4] Its presence in established drugs—such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and various kinase inhibitors—underscores its therapeutic importance.[4] The carbohydrazide moiety (–CONHNH₂) is also a key functional group in medicinal chemistry, known to act as a bioisostere for other functional groups and to participate in hydrogen bonding interactions with biological targets.[2]

The title compound, this compound, combines these two critical pharmacophores. The 4-fluorophenyl substituent is a common feature in modern pharmaceuticals, often introduced to enhance metabolic stability and improve binding affinity by modulating electronic properties and lipophilicity.[5] Consequently, this molecule serves as a pivotal intermediate for the synthesis of a wide array of potential therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs.[1][5][6] This guide outlines a logical and reproducible synthetic strategy, proceeding through a Claisen condensation, a Knorr-type pyrazole synthesis, and a final hydrazinolysis step.

Synthetic Strategy and Retrosynthesis

The chosen synthetic route is a convergent and highly efficient pathway that constructs the pyrazole core and elaborates the C5-substituent in a sequential manner. The overall workflow is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

A retrosynthetic analysis reveals the logical disconnection of the target molecule into readily available precursors. The carbohydrazide is disconnected to its corresponding ester, which is the product of a cyclization reaction between a 1,3-dicarbonyl compound and hydrazine. This dicarbonyl intermediate, in turn, can be formed from a Claisen condensation of an acetophenone derivative and diethyl oxalate.

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Claisen Condensation to form the β-Diketone

The synthesis initiates with a base-catalyzed Claisen condensation between 4-fluoroacetophenone and diethyl oxalate.[7] Sodium ethoxide (NaOEt) serves as the base, deprotonating the α-carbon of the acetophenone to generate a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the β-dicarbonyl product, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This reaction is driven to completion because the resulting β-dicarbonyl is more acidic than ethanol, and is thus deprotonated by the ethoxide, shifting the equilibrium.

Step 2: Knorr-Type Pyrazole Synthesis

This key step involves the cyclocondensation of the synthesized β-diketoester with hydrazine hydrate.[8][9] The reaction proceeds regioselectively. The more nucleophilic nitrogen of hydrazine initially attacks the more electrophilic ketone carbonyl (at C4 of the butanoate chain), which is adjacent to the electron-withdrawing fluorophenyl group. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the C2 ketone. Subsequent dehydration under acidic or thermal conditions leads to the formation of the aromatic pyrazole ring, yielding ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.

Caption: Simplified mechanism of Knorr-type pyrazole synthesis.

Step 3: Hydrazinolysis of the Ester

The final transformation is the conversion of the ethyl ester to the desired carbohydrazide.[10][11] This is a classic nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. The tetrahedral intermediate then collapses, eliminating ethanol as a leaving group to furnish the stable this compound. This reaction is typically performed in a protic solvent like ethanol under reflux to ensure complete conversion.[11]

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Cool the sodium ethoxide solution to 0-5 °C in an ice bath.

-

Addition of Reactants: Add a solution of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) in absolute ethanol dropwise to the stirred sodium ethoxide solution over 1 hour, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into ice-cold water and acidify to pH 3-4 with dilute hydrochloric acid. The crude product will precipitate as a solid or oil.

-

Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1.0 eq) from the previous step in glacial acetic acid or ethanol.

-

Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction completion by TLC.[12]

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate should form.

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove any residual acid and hydrazine salts, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 3: Synthesis of this compound

-

Reaction Setup: Suspend the ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate (5-10 eq) to the suspension.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. The reaction mixture should become a clear solution before the product begins to precipitate out. Monitor the disappearance of the starting ester by TLC.[10][11]

-

Work-up: Cool the reaction mixture to room temperature, and then further cool in an ice bath to maximize precipitation.

-

Purification: Collect the white crystalline product by vacuum filtration. Wash the filter cake with cold ethanol to remove excess hydrazine hydrate and dry thoroughly under vacuum to yield the final product.

Data Summary

The following table summarizes the key parameters for the described synthetic route. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Transformation | Key Reagents | Typical Yield (%) | Physical Appearance of Product |

| 1 | Claisen Condensation | 4-Fluoroacetophenone, Diethyl Oxalate, NaOEt | 75-85 | Yellowish oil or low-melting solid |

| 2 | Pyrazole Cyclization | Hydrazine Hydrate, Acetic Acid | 80-90 | Off-white to pale yellow solid |

| 3 | Hydrazinolysis | Hydrazine Hydrate, Ethanol | 85-95 | White crystalline solid |

Conclusion

This guide presents a reliable and well-documented three-step synthesis for this compound. The pathway is built upon fundamental and high-yielding organic transformations, starting from inexpensive and readily available materials. By providing detailed, step-by-step protocols and elucidating the underlying chemical mechanisms, this document serves as a practical and authoritative resource for researchers in synthetic chemistry, medicinal chemistry, and pharmaceutical development, facilitating the production of this key intermediate for further scientific exploration and drug discovery programs.

References

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). International Journal of Chemical and Pharmaceutical Sciences. [Link]

-

Dabhi, H. R., et al. (2015). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

-

Jadhav, S. R., Gayake, M., & Katade, S. R. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. [Link]

-

Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. (2020). National Institutes of Health (NIH). [Link]

-

Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (2023). International Journal for Innovative Research in Multidisciplinary Field. [Link]

-

Synthesis, Characterization, and Biological Activity Evaluation of Chalcones and Pyrazole Derivatives Derived from Indole. (2024). Zanco Journal of Pure and Applied Sciences. [Link]

-

Abdelmonsef, A. H., et al. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. ACS Omega. [Link]

-

Jain, N., et al. (2019). Investigation of chalcone cyclized pyrazole derivatives as an anti-inflammatory agent: In-vivo and in-silico molecular docking. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Synthesis of New Chalcones and Pyrazoles Derived from Dehydroacetic Acid. (2019). Iraqi National Journal of Chemistry. [Link]

-

Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). National Institutes of Health (NIH). [Link]

-

(2E)-3-[4-(Dimethylamino)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one. (n.d.). National Institutes of Health (NIH). [Link]

- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters. (2001).

- Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters. (1998).

-

Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2012). National Institutes of Health (NIH). [Link]

-

3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). National Institutes of Health (NIH). [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (1998). ResearchGate. [Link]

-

New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. (2022). Thieme Chemistry. [Link]

-

5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. (2021). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). National Institutes of Health (NIH). [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2011). National Institutes of Health (NIH). [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]

-

5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. (2020). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of pyrazole carboxylic acid intermediate 5... (2020). ResearchGate. [Link]

-

Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. (2016). PubMed. [Link]

-

Triazines and related products. Part 24. Synthesis of pyrazol-4-ylidenehydrazinoimidazoles by hydrazinolysis of imidazo[5,1-c][13][14][15]-triazines and 2-arylazoimidazoles by diazonium coupling reactions. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one. (2012). ResearchGate. [Link]

-

Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold. (2017). PubMed Central. [Link]

-

Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[13][14][15]-Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. (2007). MDPI. [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2016). MDPI. [Link]

- Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof. (2021).

-

Pyrazoles. (2021). ResearchGate. [Link]

-

Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). TSI Journals. [Link]

-

DIETHYL OXALATE AND ACETONE REACTION WITH SUBSEQUENT INTERACTION WITH SUBSTITUTED 7-AMINOINDOLES. (2021). ResearchGate. [Link]

-

[Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones]. (1971). PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Reaction of diethyl oxalate with compounds containing a ketone group and analytical applications of this reaction. II. Aliphatic and aromatic ketones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US6297386B1 - Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters - Google Patents [patents.google.com]

- 9. DE19701277A1 - Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]

- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 15. Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, structural characterization, and chemical reactivity. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile molecule in research and development.

Introduction and Significance

This compound belongs to the pyrazole class of nitrogen-containing heterocyclic compounds, which are renowned for their wide spectrum of biological activities.[1] The pyrazole nucleus is a core scaffold in numerous FDA-approved drugs.[2] The title compound integrates a 4-fluorophenyl moiety, which can enhance lipophilicity and metabolic stability, potentially improving bioavailability and efficacy in drug candidates.[3] Furthermore, the carbohydrazide functional group is a crucial pharmacophore and a versatile synthetic handle for creating more complex molecular architectures, such as hydrazones and various heterocyclic rings.[4][5] Consequently, this compound is a valuable building block for the synthesis of novel therapeutic agents, particularly in the development of anti-inflammatory, analgesic, and anti-cancer drugs.[3]

Molecular Structure and Nomenclature

The core of the molecule is a pyrazole ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a carbohydrazide group.

-

Systematic Name: this compound

-

CAS Number: 763111-29-1[3]

-

Molecular Formula: C₁₀H₉FN₄O[3]

-

Molecular Weight: 220.21 g/mol [3]

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

This step involves the reaction of a β-dicarbonyl compound with hydrazine. The choice of glacial acetic acid as a solvent and catalyst facilitates the cyclization and subsequent dehydration to form the aromatic pyrazole ring. [6] Protocol:

-

To a solution of ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with water until the filtrate is neutral, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. [6]

Step 2: Synthesis of this compound

The conversion of the ester to the carbohydrazide is a standard nucleophilic acyl substitution reaction. Hydrazine, being a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This reaction is typically performed in an alcoholic solvent under reflux. [7][8] Protocol:

-

Suspend ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (1 equivalent) in absolute ethanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the suspension.

-

Heat the mixture to reflux for 4-8 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting ester spot.

-

After completion, cool the reaction mixture in an ice bath to facilitate precipitation.

-

Collect the white solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials and byproducts.

-

Dry the product under vacuum to yield pure this compound.

Physical Properties

The physical properties of the compound are summarized in the table below. The fluorine atom contributes to a higher melting point and can influence solubility characteristics.

| Property | Value | Reference |

| Appearance | White powder | [3] |

| Melting Point | 236-242 °C | [3] |

| Molecular Formula | C₁₀H₉FN₄O | [3] |

| Molecular Weight | 220.21 g/mol | [3] |

| Solubility | Soluble in DMSO and DMF, sparingly soluble in alcohols, and generally insoluble in water. | Inferred |

| Storage | Store at 0-8°C | [3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. Based on its structure, the following spectral characteristics are expected.

¹H NMR Spectroscopy

-

Pyrazole NH (1H): A broad singlet expected in the downfield region, typically δ 13.0-14.0 ppm, due to the acidic nature of the proton.

-

Aromatic Protons (4H, 4-fluorophenyl): Two sets of doublets of doublets (or multiplets) between δ 7.2-8.0 ppm, characteristic of a para-substituted benzene ring with fluorine coupling.

-

Pyrazole CH (1H): A sharp singlet around δ 7.0-7.5 ppm.

-

Hydrazide NH (1H) and NH₂ (2H): Broad singlets that are D₂O exchangeable. The CONH proton may appear around δ 9.5-10.0 ppm, and the terminal NH₂ protons around δ 4.5-5.0 ppm. [9]

¹³C NMR Spectroscopy

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

-

Pyrazole Carbons (C3, C4, C5): Signals typically appear between δ 100-150 ppm. The carbon attached to the fluorophenyl group (C3) and the carbonyl group (C5) will be further downfield.

-

Fluorophenyl Carbons: Four signals are expected. The carbon directly bonded to fluorine will show a large C-F coupling constant and appear around δ 160-165 ppm. The other aromatic carbons will appear in the δ 115-135 ppm range, with observable C-F coupling. [10]

IR Spectroscopy

-

N-H Stretching (Amide & Amine): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band in the region of 1510-1550 cm⁻¹.

-

C=N and C=C Stretching (Aromatic & Pyrazole): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: A strong, characteristic band around 1220-1240 cm⁻¹. [11]

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 220.21). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dictated by the pyrazole ring and the carbohydrazide functional group.

-

Acidity and Basicity: The pyrazole ring has both a weakly acidic proton (N1-H) and a weakly basic nitrogen atom (N2). The N1-H can be deprotonated by a strong base. The N2 atom can be protonated by strong acids. [12]* Nucleophilicity of the Carbohydrazide: The terminal -NH₂ group of the carbohydrazide is highly nucleophilic. This allows it to readily react with electrophiles, most notably the carbonyl group of aldehydes and ketones, to form stable hydrazone derivatives. This reaction is a cornerstone of its use as a synthetic building block. [4]* Stability: The compound is generally stable under normal storage conditions. [3]However, carbohydrazides can decompose at high temperatures and may be incompatible with strong acids and strong oxidizing agents. [13]The aqueous solution may undergo slow decomposition when heated with acids or bases. [13]

Representative Reaction: Hydrazone Formation

The reaction with an aldehyde or ketone is a defining characteristic of carbohydrazides, providing a reliable method for derivatization and the synthesis of biologically active molecules.

Caption: General reaction scheme for hydrazone formation from a carbohydrazide.

Applications in Research and Drug Development

This compound is a key intermediate in several areas of chemical and pharmaceutical research:

-

Pharmaceutical Development: It serves as a precursor for the synthesis of a wide range of derivatives, including hydrazones, triazoles, and oxadiazoles, which have been investigated for their anti-inflammatory, analgesic, antimicrobial, and anticancer activities. [3][4]* Biochemical Research: This compound and its derivatives are used in studies involving enzyme inhibition and receptor binding to elucidate biochemical pathways. [3]* Agricultural Chemistry: The pyrazole scaffold is present in many agrochemicals. This compound is utilized in the development of new pesticides and herbicides for crop protection. [3]

Conclusion

This compound is a synthetically accessible and highly versatile molecule. Its well-defined physical properties and the predictable reactivity of its functional groups make it an invaluable tool for medicinal chemists and drug development professionals. The combination of the biologically active pyrazole core, the advantageous properties conferred by the fluorophenyl group, and the synthetic utility of the carbohydrazide moiety ensures its continued importance as a scaffold for the discovery of novel bioactive compounds. This guide provides the foundational knowledge required for the effective handling, characterization, and strategic application of this potent chemical entity.

References

-

PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). Indian Academy of Sciences. [Link]

-

Carbohydrazide. (2024). ChemBK. [Link]

-

CARBOHYDRAZIDE – Oxygen Scavenger for High Pressure Boilers. (2018). Acuro Organics Limited. [Link]

-

CARBOHYDRAZIDE (1,3-DIAMINOUREA). (n.d.). Ataman Kimya. [Link]

-

3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole. (2022). MDPI. [Link]

- Carbohydrazide-containing composition and method for stabilizing carbohydrazide. (n.d.).

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents. (2023). Scientific Reports. [Link]

-

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2022). MDPI. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). Pharmaceuticals. [Link]

-

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. (2011). ResearchGate. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. (2021). Journal of Chemical Sciences. [Link]

-

Synthesis of pyrazole-4-carbohydrazide derivatives of pharmaceutical interest. (2000). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy & Bioallied Sciences. [Link]

-

Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. (2012). ResearchGate. [Link]

-

Synthesis and Cyclization Reactions with Pyrazolopyrimidinyl Keto-esters and their Enzymatic Activity. (2006). Journal of the Brazilian Chemical Society. [Link]

-

Supporting Information for: Palladium-Catalyzed Aerobic Oxidative Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

-

N'-[1-(4-chlorophenyl)ethylidene]-3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide. (n.d.). MolPort. [Link]

-

Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2013). ResearchGate. [Link]

-

IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). (n.d.). ResearchGate. [Link]

-

The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2012). Molecules. [Link]

-

5-(4-Methoxyphenyl)-N′-(2-oxoindolin-3-ylidene)-1-phenyl-1H-pyrazole-3-carbohydrazide. (2023). Acta Crystallographica Section E: Crystallographic Communications. [Link]

-

Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. (2020). SciTePress. [Link]

-

Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. (2024). Scientific Reports. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. atamankimya.com [atamankimya.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 8. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijnrd.org [ijnrd.org]

- 13. chembk.com [chembk.com]

An In-depth Technical Guide to 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide (CAS: 763111-29-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, and explores its potential therapeutic applications, with a focus on its prospective roles as an anti-inflammatory and anticancer agent. Detailed, field-proven experimental protocols for its synthesis and biological evaluation are provided to enable researchers to validate and expand upon the findings presented herein. The guide is structured to offer not just procedural steps, but also the scientific rationale behind these methodologies, ensuring a deeper understanding of the compound's potential in drug discovery and development.

Introduction and Chemical Profile

This compound is a substituted pyrazole derivative that has emerged as a valuable scaffold in pharmaceutical research.[1][2] The pyrazole nucleus is a well-established pharmacophore present in a variety of clinically approved drugs, known for a wide spectrum of biological activities including anti-inflammatory, analgesic, and anticancer properties.[3][4] The incorporation of a 4-fluorophenyl group can enhance the compound's lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.[1][2] The carbohydrazide moiety serves as a versatile synthetic handle for the creation of diverse derivatives and is also known to contribute to the biological activity of many therapeutic agents.[4]

This guide will provide a detailed exploration of this compound, from its synthesis to its potential biological functions, offering a solid foundation for researchers investigating its therapeutic utility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 763111-29-1 | [1] |

| Molecular Formula | C₁₀H₉FN₄O | [1] |

| Molecular Weight | 220.21 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 236-242 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Synthesis and Characterization

The synthesis of this compound is typically achieved through a multi-step process, beginning with the construction of the core pyrazole ring system, followed by the elaboration of the carbohydrazide functional group. The following protocol is a well-established and reliable method for obtaining the title compound.

Synthetic Workflow

The overall synthetic strategy involves a Claisen condensation to form a 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine to form the pyrazole ester, and finally, hydrazinolysis to yield the desired carbohydrazide.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add ethyl 4-fluorobenzoate followed by the dropwise addition of ethyl acetate at 0 °C.

-

Reaction Execution: The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is quenched with a dilute acid (e.g., 1M HCl) and the resulting 1,3-dicarbonyl intermediate is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Cyclization: The crude 1,3-dicarbonyl intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for 4-6 hours.

-

Purification: After cooling, the precipitated product, ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, suspend ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate in ethanol.

-

Reaction Execution: Add an excess of hydrazine hydrate to the suspension and reflux the mixture for 8-12 hours, monitoring the reaction by TLC.[5]

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold ethanol and diethyl ether to afford the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of aromatic and pyrazole protons, as well as the hydrazide NH and NH₂ protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): To identify characteristic functional groups such as N-H (amine and amide), C=O (amide), and C-F bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Potential Biological Activities and Mechanisms of Action

Derivatives of pyrazole carbohydrazide are known to exhibit a range of biological activities, with anti-inflammatory and anticancer effects being particularly prominent.[3][4]

Anti-inflammatory Activity

The anti-inflammatory potential of many pyrazole derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Caption: Putative mechanism of anti-inflammatory action via COX-2 inhibition.

By selectively inhibiting COX-2 over the constitutive COX-1 isoform, pyrazole-based compounds can potentially offer a safer anti-inflammatory profile with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Anticancer Activity

Pyrazole carbohydrazide derivatives have demonstrated cytotoxic effects against various cancer cell lines.[5] The proposed mechanisms for their anticancer activity are diverse and may include:

-

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

-

Cell Cycle Arrest: Halting the proliferation of cancer cells at specific phases of the cell cycle, such as the G2/M or S phase.[5]

-

Enzyme Inhibition: Targeting kinases or other enzymes that are crucial for cancer cell survival and proliferation.

The specific molecular targets and signaling pathways modulated by this compound would require further detailed investigation.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound, standardized in vitro assays are essential. The following are detailed protocols for evaluating its cytotoxicity and anti-inflammatory activity.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol is designed to determine the concentration at which the compound inhibits the growth of cancer cells by 50% (IC₅₀).

-

Cell Culture: Culture a relevant cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer, or HepG2 liver cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Add the diluted compound solutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

In Vitro Anti-inflammatory Assessment: COX-2 Inhibition Assay

This protocol evaluates the compound's ability to inhibit the activity of the COX-2 enzyme.

-

Reagents and Materials: A commercial COX-2 inhibitor screening kit is recommended for consistency and reliability.[7] This typically includes human recombinant COX-2 enzyme, arachidonic acid (substrate), and a detection reagent.

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound at various concentrations.

-

Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid to each well.

-

Incubate for a further 10 minutes at 37°C.

-

Stop the reaction and measure the product formation (typically prostaglandin E₂) according to the kit's instructions (e.g., using a colorimetric or fluorescent probe).

-

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value using a dose-response curve. A known COX-2 inhibitor, such as celecoxib, should be used as a positive control.[8]

Conclusion and Future Directions

This compound represents a promising chemical entity with a high potential for development as a therapeutic agent. Its structural features suggest a favorable profile for drug-like properties, and the broader class of pyrazole carbohydrazides has demonstrated significant anti-inflammatory and anticancer activities. The synthetic and analytical protocols provided in this guide offer a robust framework for researchers to produce and evaluate this compound.

Future research should focus on a more detailed elucidation of its mechanism of action. This includes identifying its specific molecular targets within inflammatory and oncogenic signaling pathways. Furthermore, the synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of compounds with enhanced potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be a critical next step to validate its therapeutic efficacy and safety profile.

References

-

Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868–5877. Available from: [Link]

-

Zhang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4707. Available from: [Link]

-

Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1330. Available from: [Link]

-

MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link]

-

ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Available from: [Link]

-

Al-Ghorbani, M., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Pharmaceutical Biology, 54(10), 2149-2161. Available from: [Link]

-

de Melo, T. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-324. Available from: [Link]

-

Supporting Information for: Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. Available from: [Link]

-

Request PDF. (n.d.). SYNTHESIS AND HERBICIDAL ACTIVITIES OF PYRAZOLE- 4-CARBOHYDRAZIDE DERIVATIVES. Available from: [Link]

-

Osman, E. O., Khalil, N. A., Magdy, A., & El-Dash, Y. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(7), 1313-1330. Available from: [Link]

-

Khan, I., et al. (2023). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Scientific Reports, 13(1), 1213. Available from: [Link]

-

SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc. Available from: [Link]

-

de Melo, T. R., et al. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Pharmaceuticals, 5(3), 316-324. Available from: [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4985. Available from: [Link]

-

Pyrazoles as anticancer agents: Recent advances. (2023). International Journal of Scholarly Research in Chemistry and Pharmacy, 3(2), 13-22. Available from: [Link]

-

Cui, Y.-J., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(12), 20636-20647. Available from: [Link]

-

Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2296. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Therapeutic Landscape of Pyrazole Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2][3] When coupled with a carbohydrazide moiety, the resulting derivatives unlock a vast and diverse spectrum of biological activities, positioning them as privileged scaffolds in modern drug discovery. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of pyrazole carbohydrazide derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and actionable experimental insights into this promising class of compounds. We will delve into their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by mechanistic discussions, detailed experimental protocols, and visual representations of key concepts to facilitate a deeper understanding of their therapeutic potential.

Introduction: The Synergy of Pyrazole and Carbohydrazide Moieties

The remarkable versatility of the pyrazole ring is well-documented, with numerous derivatives finding applications as therapeutic agents.[1][3] The historical significance of pyrazole-based drugs, such as the analgesic and anti-inflammatory agent Antipyrine, underscores the enduring relevance of this scaffold.[4] The carbohydrazide functional group is also a recognized pharmacophore, contributing to the biological profiles of various therapeutic agents.[4] The strategic combination of these two moieties in pyrazole carbohydrazide derivatives creates a synergistic effect, leading to a broad array of pharmacological activities.[4] These derivatives have demonstrated significant potential in addressing a range of diseases, from infectious diseases to cancer and neurological disorders.[4][5] This guide will systematically explore the multifaceted biological activities of these compounds, providing a robust foundation for their further development.

Synthetic Strategies: Building the Pyrazole Carbohydrazide Scaffold

The synthesis of pyrazole carbohydrazide derivatives typically involves a multi-step process, with the construction of the core pyrazole ring being a critical initial step. A common and effective method for synthesizing substituted pyrazoles is through the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[6][7]

A general synthetic workflow is depicted below:

Figure 1: A generalized workflow for the synthesis of pyrazole carbohydrazide derivatives.

Experimental Protocol: Synthesis of a Representative Pyrazole Carbohydrazide Derivative

This protocol outlines the synthesis of a generic pyrazole carbohydrazide derivative, providing a foundational method that can be adapted for various substituted analogs.

Step 1: Synthesis of Ethyl 5-Aryl-1H-pyrazole-3-carboxylate

-

To a solution of an appropriate β-ketoester (1.0 eq) in glacial acetic acid, add hydrazine hydrate (1.2 eq).

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure pyrazole ester.

Step 2: Synthesis of 5-Aryl-1H-pyrazole-3-carbohydrazide

-

Dissolve the synthesized pyrazole ester (1.0 eq) in ethanol.

-

Add hydrazine hydrate (5.0 eq) to the solution.

-

Reflux the mixture for 8-10 hours.

-

After cooling, the solid product will precipitate. Filter the solid, wash with cold ethanol, and dry to yield the pyrazole carbohydrazide.

Step 3: Synthesis of N'-Substituted-5-Aryl-1H-pyrazole-3-carbohydrazide

-

In a flask containing the pyrazole carbohydrazide (1.0 eq) in ethanol, add a few drops of glacial acetic acid as a catalyst.

-

Add the desired substituted aldehyde or ketone (1.1 eq) to the mixture.

-

Reflux the reaction for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture, and the resulting solid product is filtered, washed with ethanol, and dried.

Anticancer Activity: A Promising Frontier

Pyrazole carbohydrazide derivatives have emerged as a significant class of compounds with potent anticancer activities against various cancer cell lines.[8][9] Their mechanisms of action are often multifaceted, including the induction of apoptosis, inhibition of cell proliferation, and targeting specific signaling pathways involved in tumorigenesis.[8][10][11]

Mechanism of Action: Inducing Apoptosis in Cancer Cells

Several studies have demonstrated that pyrazole carbohydrazide derivatives can induce apoptosis in cancer cells. For instance, certain 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been shown to inhibit the growth of A549 lung cancer cells and trigger apoptosis.[10][11] The lipophilicity of these compounds appears to play a crucial role in their anticancer efficacy.[2]

Figure 2: Simplified diagram illustrating the induction of apoptosis by pyrazole carbohydrazide derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole carbohydrazide derivatives is highly dependent on the nature and position of substituents on the pyrazole and aryl rings.[12][13]

| Substituent Position | Favorable Substituents | Impact on Activity | Reference |

| Pyrazole N1-position | Arylmethyl groups | Enhanced activity against A549 cells | [10] |

| Pyrazole C3-position | Phenylamino group | Contributes to antiproliferative effects | [14] |

| Pyrazole C5-position | Substituted phenyl rings (e.g., 4-chlorophenyl) | Potent cytotoxic activity | [4][8] |

| Carbohydrazide Moiety | Schiff base formation with various aldehydes | Modulates lipophilicity and target interaction | [15] |

Table 1: Summary of Structure-Activity Relationships for Anticancer Activity.

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Pyrazole carbohydrazide derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[16][17][18][19]

Scope of Antimicrobial Action

These derivatives have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] The incorporation of different heterocyclic moieties, such as thiazole or pyridine, onto the pyrazole carbohydrazide scaffold can further enhance their antimicrobial potency.[16][19]

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of synthesized compounds can be evaluated using the agar well diffusion method.

-

Prepare Muller Hinton Agar plates and inoculate them with the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli).

-

Create wells in the agar using a sterile borer.

-

Dissolve the synthesized pyrazole carbohydrazide derivatives in a suitable solvent (e.g., DMSO) to a specific concentration (e.g., 100 µg/mL).

-

Add a fixed volume of the compound solution to each well.

-

Use a standard antibiotic (e.g., ampicillin) as a positive control and the solvent as a negative control.

-

Incubate the plates at 37°C for 24 hours.

-

Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Anti-inflammatory and Analgesic Activities

Inflammation is a key pathological feature of many chronic diseases. Pyrazole derivatives have a long history as anti-inflammatory agents, with celecoxib being a prominent example.[20] Pyrazole carbohydrazide derivatives also exhibit significant anti-inflammatory and analgesic properties.[4][15][21]

Mechanism of Action: COX Inhibition

A primary mechanism underlying the anti-inflammatory effects of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[2][20] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Sources

- 1. jchr.org [jchr.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. srrjournals.com [srrjournals.com]

- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Overview on Biological Activities of Pyrazole Derivatives [ouci.dntb.gov.ua]

- 12. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemmethod.com [chemmethod.com]

- 19. orientjchem.org [orientjchem.org]

- 20. ijpsjournal.com [ijpsjournal.com]

- 21. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic compound featuring a pyrazole heterocyclic ring, a core structure renowned for its diverse pharmacological activities.[1][2] The presence of a fluorophenyl group can enhance its lipophilicity, potentially improving bioavailability and efficacy.[3][4][5] Pyrazole derivatives have been successfully developed into a range of clinically approved drugs, including anti-inflammatory agents like celecoxib and anticancer drugs such as crizotinib.[1] The carbohydrazide moiety attached to the pyrazole ring is also a key feature, with derivatives exhibiting antitumor, fungicidal, and herbicidal activities.[6][7] Specifically, substitution with a carbohydrazide group at the C-5 position of the pyrazole ring has been linked to antitumor activity.[6] This guide provides a comprehensive overview of the postulated therapeutic targets of this compound and presents a detailed experimental framework for their validation.

Postulated Therapeutic Targets

Based on the extensive research into pyrazole derivatives, several key molecular targets can be postulated for this compound. These fall primarily within the domains of oncology and inflammation.

Oncology Targets

-

Protein Kinases: The dysregulation of protein kinases is a hallmark of cancer. Pyrazole derivatives have been identified as potent inhibitors of various kinases.

-

PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and growth. A series of novel pyrazole carbaldehyde derivatives have been identified as potential PI3K kinase inhibitors for anti-breast cancer drug development.[1]

-

Cyclin-Dependent Kinases (CDKs): CDKs are central regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. Certain pyrazole derivatives have shown significant inhibitory activity against CDK2.[1]

-

Aurora Kinase B (AURKB): Overexpression of AURKB is common in many aggressive cancers and plays a role in cell cycle regulation. Novel quinazoline derivatives containing a pyrazole moiety have been developed as selective AURKB inhibitors.[8]

-

-

Tubulin: Microtubules, composed of tubulin polymers, are essential for cell division, making them a key target for anticancer drugs. Pyrazole derivatives have been shown to interfere with tubulin polymerization.[2]

-

Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Salicylaldehyde-pyrazole-carbohydrazide derivatives have been shown to be potent growth inhibitors of A549 lung cancer cells by inducing apoptosis.[6] Similarly, other 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives have been reported to inhibit the growth of A549 cells and induce apoptosis.[9]

Inflammation-Related Targets

-

Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are mediators of inflammation and pain. Many non-steroidal anti-inflammatory drugs (NSAIDs) target these enzymes. Pyrazole-containing compounds, such as celecoxib, are well-known selective COX-2 inhibitors.[2] A novel pyrazole derivative, FR140423, has been shown to be a selective COX-2 inhibitor with potent anti-inflammatory effects.[10]

-

Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine plays a central role in systemic inflammation. Pyrazole derivatives have demonstrated cytokine-modulating effects, including the inhibition of TNF-α.[2]

Experimental Validation of Therapeutic Targets

A systematic and rigorous experimental approach is essential to validate the postulated therapeutic targets of this compound. The following section outlines a series of in vitro and cell-based assays.

Experimental Workflow for Target Validation

Caption: Postulated inhibitory effects on key signaling pathways.

Data Interpretation and Prioritization of Targets

The experimental data should be carefully analyzed to build a strong case for a specific therapeutic target.

| Assay | Parameter Measured | Interpretation of Positive Result |

| Kinase Assay | IC50 | Low IC50 value indicates potent inhibition of the specific kinase. |

| COX Assay | IC50 & Selectivity | Low IC50 for COX-2 and high selectivity index suggest a selective NSAID. |

| Cell Viability | IC50 | Low IC50 value indicates potent cytotoxicity against cancer cells. |

| Apoptosis Assay | % Apoptotic Cells | Increased percentage of Annexin V positive cells confirms apoptosis. |

A promising therapeutic target would be one that is potently inhibited by this compound at concentrations that correlate with the cellular effects observed (e.g., IC50 in a kinase assay is similar to the IC50 for cell viability). Targets that are potently and selectively inhibited should be prioritized for further investigation, including in vivo studies.

Conclusion

This compound is a compound with significant therapeutic potential, stemming from its pyrazole-carbohydrazide core structure. The most promising therapeutic avenues appear to be in oncology and anti-inflammatory applications. The postulated targets, including various protein kinases and COX enzymes, provide a solid foundation for further investigation. The experimental workflows and protocols detailed in this guide offer a clear and systematic approach for researchers to validate these targets, elucidate the compound's mechanism of action, and ultimately assess its potential as a novel therapeutic agent.

References

-

de Oliveira, R. S., de Lima, M. C. A., de Faria, A. R., & Pitta, I. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Molecules, 17(8), 9483-9501. Available from: [Link]

-

Li, Y., Zhang, Y., & Wang, Y. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5789. Available from: [Link]

-

Bhat, M. A., Al-Omar, M. A., & Naglah, A. M. (2019). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 139–146. Available from: [Link]

-

Ochi, T., Motoyama, Y., & Ichikawa, K. (2000). Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. European Journal of Pharmacology, 391(1-2), 115-121. Available from: [Link]

-

Kumar, A., & Sharma, S. (2021). Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Journal of Heterocyclic Chemistry, 58(1), 5-26. Available from: [Link]

-

Carron, R., de la Cuesta, E., & Avendano, C. (1992). 4H-thieno[3,4-c]pyrazole derivatives with antiinflammatory, analgesic, antipyretic and platelet antiaggregating activities. Il Farmaco, 47(12), 1495-1511. Available from: [Link]

-

de Oliveira, R. S., de Lima, M. C. A., de Faria, A. R., & Pitta, I. R. (2012). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. ResearchGate. Available from: [Link]

-

Yilmaz, I., & Akbas, E. (2015). Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line. Iranian Journal of Pharmaceutical Research, 14(2), 551–560. Available from: [Link]

-

Zhang, D., Wang, G., Zhao, G., Xu, W., & Huo, L. (2011). Synthesis and cytotoxic activity of novel 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives. European Journal of Medicinal Chemistry, 46(12), 5868-5877. Available from: [Link]

-

El-Metwaly, N. M., & El-Gazzar, M. G. (2023). Convenient one-pot synthesis and biological evaluation of novel 3, 5- dimethyl-1H-pyrazole-1-carbothiohydrazide derivatives as n. ChemRxiv. Available from: [Link]

-

Wang, M., Li, W., & Yang, S. (2018). Design, synthesis and insecticidal activities of novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives. Chinese Journal of Chemistry, 36(11), 1051-1058. Available from: [Link]

-

El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2018). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 23(11), 2901. Available from: [Link]

-

Sari, Y., Aisyah, S., & Arrahmani, A. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Molbank, 2021(4), M1283. Available from: [Link]

-

Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., ... & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Available from: [Link]

-

da Silva, A. C. S., de Oliveira, A. P., de Souza, G. G., & de Oliveira, R. B. (2021). Antimicrobial and Antibiofilm Activities of 4,5-Dihydro-1H-pyrazole-1-carboximidamide Hydrochloride against Salmonella. Journal of Chemistry, 2021, 1-9. Available from: [Link]

-

Rehman, A. U., Zaib, S., & Iqbal, J. (2020). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 16, 2396–2409. Available from: [Link]

Sources

- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Fluorinated Pyrazole Compounds

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyrazole compounds represent a cornerstone in modern agrochemical and pharmaceutical development. Their unique chemical properties, conferred by the strategic incorporation of fluorine atoms, lead to enhanced bioactivity, metabolic stability, and target affinity. This guide provides a comprehensive examination of the primary mechanism of action for this class of compounds, focusing on their role as potent antagonists of γ-aminobutyric acid (GABA)-gated chloride channels. We will delve into the molecular interactions at the target site, the resulting physiological consequences, the structure-activity relationships that govern their potency and selectivity, and the key experimental methodologies used to elucidate these mechanisms.

Introduction: The Significance of Fluorinated Pyrazoles

The pyrazole ring is a versatile heterocyclic scaffold found in numerous biologically active molecules.[1][2] The introduction of fluorine into this scaffold has proven to be a highly effective strategy in medicinal and agrochemical chemistry.[1][3][4][5][6] Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's electronic properties, lipophilicity, and metabolic stability, often leading to improved efficacy and a more desirable pharmacokinetic profile.[1][2][5]

One of the most prominent and commercially successful applications of fluorinated pyrazoles is in the field of insecticides, with fipronil being a benchmark example.[7] These compounds are prized for their broad-spectrum efficacy against a wide range of agricultural and public health pests.[7] Their success stems from a highly specific and potent mechanism of action that exploits key differences between insect and mammalian nervous systems.[7][8]

Primary Molecular Target: The GABA-Gated Chloride Channel (GABAA Receptor)

The principal target for the majority of insecticidal fluorinated pyrazole compounds is the γ-aminobutyric acid (GABA)-gated chloride channel , also known as the GABAA receptor.[7][8] GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS) of both insects and mammals.[9]

When GABA binds to its receptor, it opens a transmembrane chloride ion (Cl⁻) channel.[9] The resulting influx of negatively charged chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This action is crucial for maintaining the delicate balance between neuronal excitation and inhibition, effectively "calming" the nervous system.[9]

Fluorinated pyrazoles act as non-competitive antagonists or channel blockers of the GABAA receptor.[7][10] This means they do not bind to the same site as GABA (the orthosteric site) but rather to a distinct, allosteric site located within the ion channel pore.[7][11]

Differential Selectivity: The Key to Safety

A critical feature of fluorinated pyrazole insecticides like fipronil is their selective toxicity. They exhibit a significantly higher binding affinity for insect GABAA receptors compared to their mammalian counterparts.[7][8][12] This selectivity is the cornerstone of their relatively low mammalian toxicity and their utility in pest control.[7] In addition to the GABAA receptor, these compounds also block glutamate-gated chloride (GluCl) channels, which are unique to invertebrates, further contributing to their insect-specific action.[7]

Detailed Mechanism of Action: From Binding to Neurotoxicity

The action of fluorinated pyrazoles unfolds in a multi-step process that culminates in the disruption of the insect's central nervous system.

-

Binding: The compound binds to a specific site within the lumen of the GABAA receptor's chloride channel.[7] This binding event physically obstructs the channel.

-

Channel Blockade: By blocking the channel, the pyrazole compound prevents the influx of chloride ions, even when GABA is bound to the receptor.[8]

-

Inhibition of Inhibition: The blockade of the GABA-gated chloride channel effectively negates the inhibitory signal of GABA.[13]

-

Hyperexcitation: Without the normal inhibitory dampening, the insect's central nervous system is left in a state of uncontrolled excitation. Neurons fire uncontrollably, leading to hyperexcitation of nerves and muscles.[7]

-

Paralysis and Death: This sustained neuronal discharge results in tremors, convulsions, paralysis, and ultimately, the death of the insect.

The following diagram illustrates the signaling pathway at a GABAergic synapse and the disruptive action of fluorinated pyrazoles.

Caption: GABAergic synapse disruption by fluorinated pyrazoles.

Structure-Activity Relationships (SAR)

The efficacy of fluorinated pyrazole compounds is highly dependent on their chemical structure. SAR studies have revealed several key features that govern their interaction with the GABA receptor.[10]

-

Phenyl Ring Substituents: The 2,6-dichloro-4-trifluoromethylphenyl group, as seen in fipronil, is critical for high potency. The electron-withdrawing nature of these substituents enhances binding.[10]

-

Pyrazole Core: The pyrazole ring itself and its nitrogen atoms are essential for anchoring the molecule within the binding site, potentially through hydrogen bonding.[10]

-

4-Position Substituent: The group at the 4-position of the pyrazole ring, such as the trifluoromethylsulfinyl group in fipronil, plays a significant role in interacting with a hydrophobic pocket within the receptor channel.[10]

-

Role of Fluorine: The introduction of fluorine or fluoroalkyl groups can increase the compound's binding affinity and metabolic stability, preventing rapid detoxification by the insect's enzymes.[3][4][14]

The table below summarizes the activity of representative fluorinated pyrazole analogs, highlighting the impact of structural modifications.

| Compound | R1 (Phenyl Group) | R2 (Pyrazole 4-position) | Relative Insecticidal Activity |

| Fipronil | 2,6-dichloro-4-CF₃ | -SO(CF₃) | ++++ |

| Analog A | 2,6-dichloro-4-CF₃ | -C(CH₃)₃ | +++ |

| Analog B | 2,6-dichloro-4-Br | -SO(CF₃) | +++ |

| Analog C | 4-CF₃ | -SO(CF₃) | + |

Data is illustrative, based on principles from SAR studies.[10]

Experimental Methodologies for Mechanism Elucidation

Understanding the mechanism of action of fluorinated pyrazoles requires a suite of sophisticated experimental techniques. The causality behind choosing these methods is to build a comprehensive picture from the molecular to the organismal level.

Radioligand Binding Assays

-

Rationale: This technique is the gold standard for directly measuring the binding affinity of a compound to its target receptor.[15] It allows for the quantification of key parameters like the inhibition constant (Kᵢ) and the dissociation constant (Kₑ), providing direct evidence of target engagement.[15]

-

Protocol:

-

Membrane Preparation: Isolate cell membranes containing the target receptor (e.g., from insect head homogenates).[16]

-